Hexanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride
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Overview
Description
Hexanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride is a complex organic compound with a unique structure that combines a hexanoic acid ester with a dimethylamino group and a naphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride typically involves multiple steps. One common approach is the esterification of hexanoic acid with an alcohol derivative of 5-(dimethylamino)-2-(1-naphthalenyl)pentanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of microreaction systems and ionic liquid catalysts can facilitate the alkylation and esterification processes, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl alcohols .
Scientific Research Applications
Hexanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of cellular processes and as a fluorescent probe due to its naphthalenyl group.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Hexanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(1-naphthalenyl)-1-propanone hydrochloride: Similar in structure but differs in the length of the carbon chain and the position of the ester group.
Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]: Contains a sulfonyl group instead of an ester group, leading to different chemical properties.
Uniqueness
Hexanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
119585-31-8 |
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Molecular Formula |
C23H34ClNO2 |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] hexanoate;hydrochloride |
InChI |
InChI=1S/C23H33NO2.ClH/c1-4-5-6-16-23(25)26-18-20(13-10-17-24(2)3)22-15-9-12-19-11-7-8-14-21(19)22;/h7-9,11-12,14-15,20H,4-6,10,13,16-18H2,1-3H3;1H |
InChI Key |
ATHZNJNFTKDMGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(CCCN(C)C)C1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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